

Characterization of Ethyl Imidazo[1,2-a]pyridine-6-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B173054

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **Ethyl imidazo[1,2-a]pyridine-6-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" due to its prevalence in biologically active compounds, including those with anticancer properties. This document outlines the synthetic methodology, physicochemical properties, and the role of this class of compounds in relevant signaling pathways.

Physicochemical and Spectroscopic Characterization

While specific experimental data for **Ethyl imidazo[1,2-a]pyridine-6-carboxylate** is not readily available in a consolidated source, the following tables summarize the expected and known properties based on its parent carboxylic acid and closely related isomers.

Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂	Calculated
Molecular Weight	190.20 g/mol	Calculated
CAS Number	139022-25-6 (for the parent carboxylic acid)	[1] [2] [3] [4] [5]
Appearance	Expected to be a solid	
Solubility	Expected to be soluble in organic solvents like ethanol and DMSO	[6]

Table 2: Spectroscopic Data (Predicted and Comparative)

Technique	Data
¹ H NMR	Predicted shifts for the aromatic protons of the imidazo[1,2-a]pyridine core are expected between δ 7.0 and 9.0 ppm. The ethyl ester protons would appear as a quartet around δ 4.3 ppm and a triplet around δ 1.3 ppm.
¹³ C NMR	Predicted chemical shifts for the imidazo[1,2-a]pyridine core would fall in the range of δ 110-150 ppm. The ester carbonyl carbon is expected around δ 165 ppm, with the ethyl group carbons appearing around δ 60 and 14 ppm.
IR (Infrared) Spectroscopy	Expected characteristic peaks include C=O stretching of the ester at ~1720 cm ⁻¹ , C=N and C=C stretching in the aromatic region (~1640-1500 cm ⁻¹), and C-O stretching around 1250 cm ⁻¹ .
Mass Spectrometry (MS)	The expected molecular ion peak [M] ⁺ would be at m/z 190.20.

Note: The spectroscopic data presented are predictive and based on the analysis of related imidazo[1,2-a]pyridine derivatives. Experimental verification is required for precise characterization.

Synthesis and Experimental Protocols

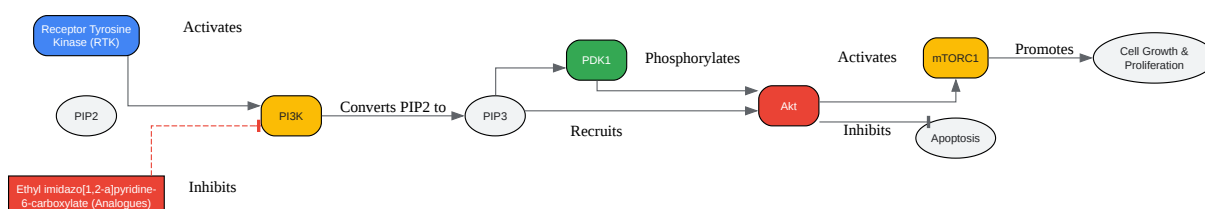
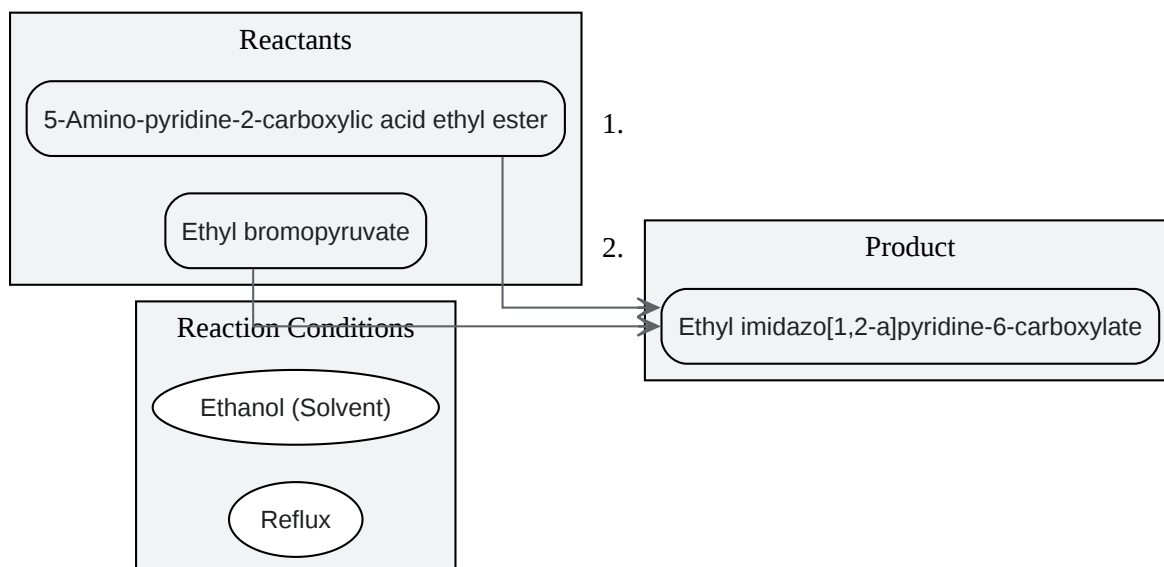
The synthesis of **Ethyl imidazo[1,2-a]pyridine-6-carboxylate** can be achieved through a well-established cyclization reaction. The general approach involves the condensation of a substituted 2-aminopyridine with an α -halocarbonyl compound.

General Synthesis of Ethyl Imidazo[1,2-a]pyridine-carboxylates

A common and effective method for the synthesis of the imidazo[1,2-a]pyridine core is the reaction of a 2-aminopyridine derivative with ethyl bromopyruvate. This reaction typically proceeds by refluxing the reactants in a suitable solvent such as ethanol.

Proposed Synthesis of Ethyl Imidazo[1,2-a]pyridine-6-carboxylate

Reaction Scheme:



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- 6. Buy Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate (EVT-3372215) | 135995-33-4 [evitachem.com]
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